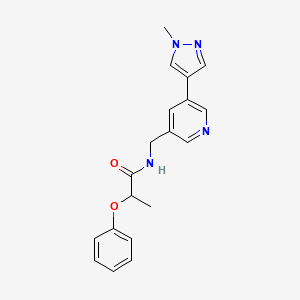
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl group at the 1-position . The compound also contains a pyridine ring, another type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the methyl group, and the coupling of these rings with the rest of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the various substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Gene Expression Regulation
- Research Insight : Polyamides like N-methylimidazole and N-methylpyrrole amino acids, similar in structure to the compound , have shown the potential to control gene expression by targeting specific DNA sequences (Gottesfeld et al., 1997). This opens avenues for therapeutic applications where gene expression manipulation is crucial.
Antibacterial Activity
- Research Insight : Pyrazolopyridine derivatives, closely related to the compound of interest, have exhibited antibacterial activity against both Gram-negative and Gram-positive bacteria (Panda et al., 2011). This indicates potential use in developing new antibacterial agents.
Molecular Interaction Studies
- Research Insight : Studies on similar pyrazole derivatives have provided insights into molecular interactions with specific receptors, like the CB1 cannabinoid receptor (Shim et al., 2002). Understanding these interactions can guide drug design and development.
Luminescence Properties in Chemistry
- Research Insight : Novel aromatic carboxylic acids, which are structurally related, have been explored for their luminescence properties, indicating potential application in materials science and sensor technology (Tang et al., 2011).
Color Tuning in Iridium Complexes
- Research Insight : The role of ancillary ligands in iridium complexes, to which the compound is structurally similar, has been studied for color tuning, a crucial aspect in the development of organic light-emitting devices (Stagni et al., 2008).
Heterocyclic Synthesis in Medicinal Chemistry
- Research Insight : Enaminonitriles, which share structural similarities with the compound, have been used in the synthesis of various heterocyclic compounds, a key process in the development of new pharmaceuticals (Fadda et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-18-6-4-3-5-7-18)19(24)21-10-15-8-16(11-20-9-15)17-12-22-23(2)13-17/h3-9,11-14H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLKYFVWYHKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

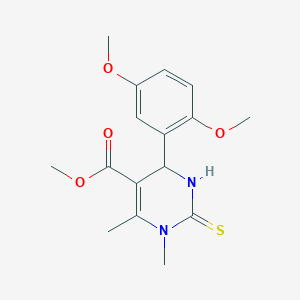
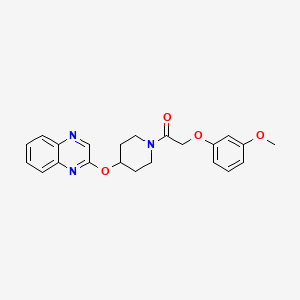

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)


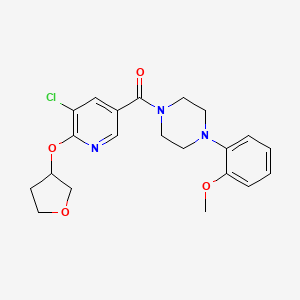
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)
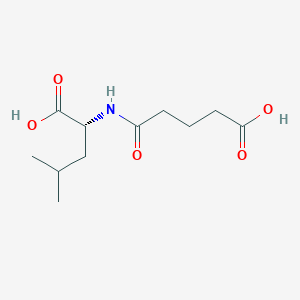
![[5-(Trifluoromethyl)-2-iodophenyl]acetic acid](/img/structure/B2918935.png)
![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)
